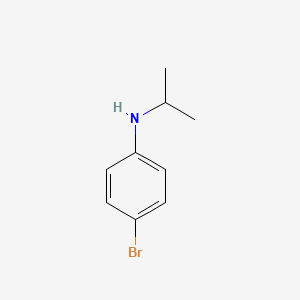

4-Bromo-N-isopropylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAYZUSDLCJJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440752 | |

| Record name | 4-BROMO-N-ISOPROPYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121086-19-9 | |

| Record name | 4-Bromo-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121086-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-N-ISOPROPYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenyl)isopropylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-isopropylaniline is a substituted aniline derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and a secondary amine, makes it a versatile intermediate for the construction of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N-isopropyl group provides steric bulk and modulates the electronic properties of the aniline nitrogen, influencing its reactivity and the physicochemical properties of downstream compounds.

This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, key reactions, and applications, with a particular focus on its role as a building block for Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 121086-19-9 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | White to pale yellow crystal or powdery solid | [2] |

| Melting Point | ~57-60 °C | [2] |

| Boiling Point | ~216 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ethers | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a two-step process starting from 4-bromoaniline. The key transformation is the N-alkylation of the primary aromatic amine with an isopropyl group. A highly effective and widely used method for this transformation is reductive amination .

Reductive Amination: A Mechanistic Overview

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, acetone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4] The reaction is typically carried out in a one-pot fashion and is favored for its high efficiency and selectivity.[5]

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination of 4-Bromoaniline

This protocol is a representative procedure based on established methods for reductive amination.[6][7]

Materials:

-

4-Bromoaniline

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM), add acetone (1.5-2.0 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below are the expected spectroscopic data based on the analysis of its constituent parts and related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic region is expected to show an AA'BB' spin system, typical for a 1,4-disubstituted benzene ring.[2]

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Br) |

| ~6.55 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to NH) |

| ~3.60 | sept, J ≈ 6.4 Hz | 1H | CH(CH₃)₂ |

| ~3.55 | br s | 1H | NH |

| ~1.20 | d, J ≈ 6.4 Hz | 6H | CH(CH₃)₂ |

Note: The chemical shift of the NH proton can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the isopropyl group.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.8 | C-NH |

| ~132.0 | C-H (ortho to Br) |

| ~116.5 | C-H (ortho to NH) |

| ~110.5 | C-Br |

| ~46.0 | CH(CH₃)₂ |

| ~22.8 | CH(CH₃)₂ |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a methyl group from the isopropyl moiety.[8]

Predicted MS (EI) m/z:

-

215/213 (M⁺): Molecular ion peaks corresponding to the ⁸¹Br and ⁷⁹Br isotopes.

-

200/198: Loss of a methyl radical (•CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), and C-N and C-Br bonds.

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2970-2850 | Aliphatic C-H stretch |

| ~1600, 1500 | Aromatic C=C stretch |

| ~1320 | C-N stretch |

| ~1070 | C-Br stretch |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its dual reactivity. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, while the secondary amine can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is readily activated by palladium catalysts, enabling a variety of bond-forming reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Key cross-coupling reactions of this compound.

Application as a PROTAC Building Block

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

This compound serves as a precursor to the linker component. The bromine atom allows for the attachment of the POI ligand via a cross-coupling reaction, while the N-isopropylaniline moiety can be part of the linker itself or be further functionalized to connect to the E3 ligase ligand. Its classification as a "Protein Degrader Building Block" by suppliers underscores this important application.[9]

Caption: General workflow for incorporating this compound into a PROTAC.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Based on the safety data for related compounds such as 4-bromoaniline and 4-isopropylaniline, the following hazards should be considered[10][11]:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines and their derivatives can be toxic.

-

Irritation: May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for organic synthesis, offering a valuable combination of a reactive cross-coupling handle and a modifiable secondary amine. Its growing relevance in the field of targeted protein degradation as a component of PROTAC linkers highlights its importance for drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage this versatile molecule in their synthetic endeavors.

References

-

Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023). National Institutes of Health. Retrieved from [Link]

- Process for the preparation 4-bromoaniline hydrobromides. (1990). Google Patents.

-

Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]

-

Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

United States Patent (19). (1988). Googleapis. Retrieved from [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). National Institutes of Health. Retrieved from [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. Retrieved from [Link]

-

Reductive Amination. Wikipedia. Retrieved from [Link]

- Process for the preparation of N-isopropylaniline. (1971). Google Patents.

-

4-bromo-2-(propan-2-yl)aniline. PubChem. Retrieved from [Link]

-

This compound (C9H12BrN). PubChemLite. Retrieved from [Link]

-

Reductive Amination. (2023). YouTube. Retrieved from [Link]

-

This compound, min 96%, 1 gram. AA Blocks. Retrieved from [Link]

-

The following IR spectra is of .4-bromoanilinr. (2016). Chegg. Retrieved from [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). National Institutes of Health. Retrieved from [Link]

-

Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (2024). Nantong Innopharmchem. Retrieved from [Link]

-

Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. (2019). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

2-Bromo-4-isopropylaniline. PubChem. Retrieved from [Link]

-

4 bromoaniline : Organic Synthesis. (2024). YouTube. Retrieved from [Link]

-

4-bromo-N,N-diisopropylaniline. PubChem. Retrieved from [Link]

-

2-Bromo-4-isopropylaniline. NIST WebBook. Retrieved from [Link]

-

Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). PubMed. Retrieved from [Link]

-

4-Bromoaniline. Wikipedia. Retrieved from [Link]

-

A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. (2018). National Institutes of Health. Retrieved from [Link]

-

13C-NMR spectrum of compound (4i). ResearchGate. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

This compound,(CAS# 121086-19-9). Sinfoo Biotech. Retrieved from [Link]

-

2-Bromo-4-isopropylaniline. NIST WebBook. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

4-Bromo-N-isopropylaniline molecular weight

An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline: Physicochemical Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated secondary aromatic amine that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a bromine atom at the para position of the phenyl ring and an N-isopropyl group, provides two key points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside validated methods for its synthesis, analytical characterization, and established safety protocols. The causality behind experimental choices and the importance of analytical validation are emphasized to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while other physical constants inform purification, handling, and storage protocols.

The molecular formula for this compound is C₉H₁₂BrN[1][2]. Based on this, its molecular weights are calculated as follows:

-

Average Molecular Weight: 214.10 g/mol [1][2][3]. This value is used for calculating mass for macroscopic laboratory-scale reactions.

-

Monoisotopic Mass: 213.01531 Da[4]. This is the exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) and is crucial for high-resolution mass spectrometry analysis.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-N-(propan-2-yl)aniline | PubChem |

| CAS Number | 121086-19-9 | [1][2] |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Average Molecular Weight | 214.10 g/mol | [1][3][5] |

| Monoisotopic Mass | 213.01531 Da | [4] |

| Appearance | White to pale yellow crystal/powder | [6] |

| Melting Point | ~57-60 °C | [6] |

| Boiling Point | ~216-266 °C | [6] |

| Density | ~1.289 - 1.351 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents (ethanol, ethers) | [6] |

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the N-alkylation of 4-bromoaniline. A common and efficient laboratory-scale method is reductive amination, which involves the reaction of 4-bromoaniline with acetone in the presence of a reducing agent.

Causality: This method is preferred for its high selectivity and mild reaction conditions. Acetone serves as the isopropyl source, forming an intermediate imine with 4-bromoaniline. A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the secondary amine without reducing the acetone precursor. STAB is often favored as it is less water-sensitive and generally provides cleaner reactions.

Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromoaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add acetone (1.5-2.0 eq) to the solution. If using a milder reducing agent, a catalytic amount of acetic acid can be added to promote imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The reaction is exothermic and should be monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

Caption: Logical workflow for the analytical validation of the final compound.

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block. Its utility stems from the reactivity of the bromine atom and the secondary amine.

-

Intermediate for Pharmaceuticals: The parent compound, 4-bromoaniline, is a known precursor in the synthesis of various pharmaceuticals. [7][8]The N-isopropyl group modifies steric and electronic properties, making it a useful scaffold for developing new active pharmaceutical ingredients (APIs). It is listed as a building block for protein degraders, a cutting-edge area of drug discovery. [1]* Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular architectures from this simple precursor.

-

Dyes and Materials: Aniline derivatives are foundational to the dye industry. [7][8]The specific substitution pattern of this compound can be exploited to synthesize specialized dyes or functional organic materials.

Safety, Handling, and Disposal

As a halogenated aromatic amine, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds like 4-bromoaniline and 4-isopropylaniline provide authoritative guidance. [9][10][11]

-

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [7][10] * Causes skin and serious eye irritation. [9][10] * May cause damage to organs through prolonged or repeated exposure. [10]* Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area or under a chemical fume hood. [9] * Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield. [7][9] * Wash hands thoroughly after handling. [9]* Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. * Keep away from incompatible materials such as strong oxidizing agents. [11]* Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9]Do not allow it to enter drains.

-

References

-

This compound, min 96%, 1 gram . Axplora. [Link]

-

3-Bromo-4-isopropylaniline | C9H12BrN | CID 280799 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C9H12BrN) . PubChemLite. [Link]

-

This compound - Properties, Uses, Preparation . ChemBK. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-4-isopropylaniline | C9H12BrN | CID 280799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

4-Bromo-N-isopropylaniline chemical structure

An In-depth Technical Guide to 4-Bromo-N-isopropylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. The insights provided are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Introduction and Strategic Importance

This compound (CAS No. 121086-19-9) is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a bromine atom on the aromatic ring and an isopropyl group on the nitrogen, offers two distinct points for chemical modification. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The secondary amine functionality provides a nucleophilic site for further derivatization. This dual reactivity makes it a strategic precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. It is notably classified as a "Protein Degrader Building Block," indicating its utility in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1]

graph "4-Bromo-N-isopropylaniline_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [fontsize=10];

}

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two doublets in the aromatic region (6.5-7.5 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring, a septet for the methine (-CH) proton of the isopropyl group, a doublet for the two methyl (-CH₃) groups, and a broad singlet for the amine (N-H) proton. The expected pattern is informed by spectral data of related compounds like 4-bromoaniline[4] and 4-isopropylaniline.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals: four for the aromatic carbons (with the carbon attached to bromine being significantly deshielded), one for the isopropyl methine carbon, and one for the equivalent isopropyl methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected peaks include a sharp N-H stretch (~3400 cm⁻¹), C-H stretches from the aromatic and alkyl groups (~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and a C-Br stretch in the fingerprint region (~500-600 cm⁻¹). This is consistent with spectra for similar molecules.[6]

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming the molecular weight. The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio) at m/z 213 and 215, which is the definitive isotopic signature of a molecule containing one bromine atom.[7][8]

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a versatile intermediate.

-

Medicinal Chemistry: As a "Protein Degrader Building Block," it is a precursor for synthesizing targeted protein degraders, such as PROTACs.[1] The bromo-aromatic moiety can act as a handle for coupling to a linker or a warhead that binds to a target protein, while the N-isopropyl aniline part can be incorporated into a ligand for an E3 ubiquitin ligase.

-

Cross-Coupling Reactions: The C-Br bond is a key functional group for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or vinyl groups, enabling the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs). The parent compound, 4-bromoaniline, is widely used for creating C-C bonds via Heck reactions and for synthesizing biphenyl structures.[9][10][11]

-

Precursor for Heterocycles: The aniline functionality can participate in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.[10][12]

Caption: Conceptual role of this compound as a versatile building block.

Safety, Handling, and Storage

Proper handling of this compound is imperative. The safety information is derived from SDS data for closely related anilines.[13][14]

Safety Aspect Guideline Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[13][14] May cause damage to organs through prolonged or repeated exposure.[14] Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[13] Use in a well-ventilated area or under a chemical fume hood. First Aid IF ON SKIN: Wash with plenty of soap and water.[13] IF IN EYES: Rinse cautiously with water for several minutes.[13] IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[13] IF INHALED: Remove person to fresh air.[13] Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and sources of ignition. Protect from light. Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

-

This compound, min 96%, 1 gram. Stratech. [Link]

-

4-Bromo-2-(propan-2-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C9H12BrN). PubChemLite. [Link]

-

4-bromo-N,N-diisopropylaniline. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-4-isopropylaniline Mass Spectrometry. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-4-isopropylaniline IR Spectrum. NIST WebBook. [Link]

-

4-Bromoaniline. Wikipedia. [Link]

-

This compound Properties. ChemBK. [Link]

-

Solubility of 4-bromo aniline in solvents? Reddit. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... MDPI. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. 121086-19-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Isopropylaniline(99-88-7) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromo-4-isopropylaniline [webbook.nist.gov]

- 7. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 8. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 10. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 4-Bromo-N-isopropylaniline

This compound is a substituted aromatic amine that serves as a crucial intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a bromine-substituted benzene ring coupled with a secondary N-isopropyl amine, offers dual functionality for constructing more complex molecules. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1] Simultaneously, the secondary amine group can be a site for further functionalization or can act as a key pharmacophoric element. This guide provides an in-depth look at the core physical properties, synthetic considerations, and safety protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is registered under CAS Number 121086-19-9.[2][3][4] Its structure combines an aniline core with two key substituents at opposite ends of the phenyl ring: a bromine atom at the para (4) position and an N-isopropyl group attached to the nitrogen.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solvent choice to bioavailability. The data below has been consolidated from chemical supplier and database information.

| Property | Value | Source(s) |

| CAS Number | 121086-19-9 | [2][3][4] |

| Molecular Formula | C₉H₁₂BrN | [2][3][4] |

| Molecular Weight | 214.10 g/mol | [2][3][5] |

| Purity | ≥96% | [2][3] |

| Appearance | Colorless to pale yellow solid/liquid | Inferred from related anilines[6][7] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| LogP (octanol-water partition coeff.) | 3.2694 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectral Characteristics

While raw spectral data is lot-specific, the structural features of this compound allow for the prediction of key spectral characteristics essential for its identification and quality control.

-

¹H-NMR: The aromatic region is expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the para-substitution.[8] The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (2x CH₃). The N-H proton will likely appear as a broad singlet.

-

¹³C-NMR: Nine distinct carbon signals are expected. The carbon atom bonded to bromine (C-Br) will be significantly influenced by the halogen's electronegativity.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.[8] The para-substitution pattern can also be confirmed by characteristic C-H bending vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.

Safety, Handling, and Storage

A thorough understanding of safety and handling is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, a reliable risk assessment can be formulated by examining the SDS of structurally analogous compounds like 4-bromoaniline and other substituted anilines.

Hazard Profile (Inferred):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[9]

Recommended Handling Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][11]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at 4°C and protected from light to ensure long-term stability.[2]

Role in Organic Synthesis and Drug Development

The synthetic utility of this compound stems from its bifunctional nature.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1][12] This allows for the facile formation of C-C, C-N, or C-O bonds, enabling the assembly of complex molecular scaffolds from simple precursors. This pathway is a cornerstone of modern pharmaceutical synthesis.[1][6]

-

Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles under specific conditions.

-

Amine Chemistry: The secondary amine can undergo acylation, alkylation, or be used as a directing group in electrophilic aromatic substitution reactions.

The overall structure is a common motif in kinase inhibitors and other targeted therapies, making this compound a valuable starting material for medicinal chemistry campaigns.

Caption: Synthetic utility workflow of this compound.

Representative Synthetic Protocol: N-Alkylation

The following is a generalized, field-proven protocol for the synthesis of a secondary aniline like this compound via reductive amination, a common and robust method.

Objective: To synthesize this compound from 4-bromoaniline and acetone.

Causality: This pathway is often preferred over direct alkylation with isopropyl bromide because it minimizes the risk of over-alkylation (formation of the tertiary amine) and uses readily available, less hazardous starting materials. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.

Methodology:

-

Reaction Setup: To a round-bottom flask charged with 4-bromoaniline (1.0 eq) and acetone (1.5 eq) in a suitable solvent (e.g., methanol or dichloromethane), add acetic acid (catalytic amount, ~5 mol%).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(4-bromophenyl)propan-2-imine intermediate. The progress can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The choice of STAB is often superior as it is less reactive towards the carbonyl starting material and performs well in acidic conditions.

-

Quenching and Workup: After the reaction is complete (as monitored by TLC), slowly quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

References

-

PubChem. 4-Bromo-2-(propan-2-yl)aniline. [Link]

-

PubChemLite. This compound (C9H12BrN). [Link]

-

PubChem. 2-Bromo-4-isopropylaniline | C9H12BrN. [Link]

-

PubChem. 4-bromo-N,N-diisopropylaniline | C12H18BrN. [Link]

-

NIST. 2-Bromo-4-isopropylaniline - NIST WebBook. [Link]

-

YouTube. 4 bromoaniline : Organic Synthesis. [Link]

-

University of Calcutta. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-2-(propan-2-yl)aniline | C9H12BrN | CID 22271937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. bnmv.ac.in [bnmv.ac.in]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

A Senior Application Scientist's Technical Guide to the Solubility of 4-Bromo-N-isopropylaniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Theoretical Prediction to Practical Application

In the landscape of pharmaceutical research and fine chemical synthesis, 4-Bromo-N-isopropylaniline serves as a key intermediate building block.[1] Its utility in the development of novel compounds is significant, but its successful application hinges on a fundamental physicochemical property: solubility. The ability to create a homogeneous solution is the first critical step in nearly every subsequent process, including chemical reaction, purification, formulation, and analytical characterization. This guide moves beyond a simple data table. In the absence of extensive published quantitative solubility data for this specific molecule, we will equip the research scientist with the foundational principles, predictive models, and robust experimental protocols necessary to expertly determine and leverage the solubility characteristics of this compound. Our approach is grounded in the principle that understanding the "why" behind solubility behavior is paramount to solving practical laboratory challenges.

Molecular Profile and Its Influence on Solubility

To predict how this compound will behave in various solvents, we must first analyze its structure. The molecule's architecture is a composite of distinct functional regions, each contributing to its overall polarity and intermolecular interaction potential.

-

Aromatic Core: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces.

-

Bromine Substituent: The heavy bromine atom increases the molecule's overall molecular weight (214.1 g/mol ) and contributes to its density.[1] While the C-Br bond has a dipole, the overall effect on polarity is moderate, and it primarily enhances the compound's nonpolar character.

-

N-isopropyl Group: This bulky, nonpolar alkyl group significantly increases the molecule's lipophilicity and steric hindrance around the nitrogen atom.

-

Secondary Amine (-NH-): This is the most influential polar feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The attached hydrogen atom makes it a hydrogen bond donor. This dual capability allows for specific, strong interactions with protic solvents.

The molecule's predicted XlogP value, a measure of lipophilicity, is approximately 3.4, indicating a strong preference for nonpolar environments over aqueous ones.[2]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Notes / Data from Isomers |

| CAS Number | 121086-19-9[1] | N/A |

| Molecular Formula | C₉H₁₂BrN[1] | N/A |

| Molecular Weight | 214.10 g/mol [1] | N/A |

| Predicted XlogP | 3.4[2] | Indicates high lipophilicity and low water solubility. |

| Boiling Point | No data available | Isomer 2-Bromo-4-isopropylaniline: 116 °C.[3] Isomer 3-Bromo-4-isopropylaniline: 283.8 °C.[4] |

| Density | No data available | Isomer 2-Bromo-4-isopropylaniline: 1.35 g/cm³.[3] Isomer 3-Bromo-4-isopropylaniline: ~1.4 g/cm³.[4] |

| Appearance | Likely a liquid or low-melting solid | Based on isomer data and general trends. |

Predicted Solubility Profile: Applying the "Like Dissolves Like" Principle

The structural analysis allows us to make educated predictions based on the fundamental principle of "like dissolves like".[5] The significant nonpolar character imparted by the bromophenyl ring and isopropyl group will be the dominant factor.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | High | The nonpolar hydrocarbon and aromatic portions of the solute will interact favorably with these nonpolar solvents via London dispersion forces. The closely related 4-bromoaniline is known to be soluble in ether.[6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents possess significant dipole moments that can interact with the C-N and C-Br dipoles of the solute. They effectively solvate the nonpolar regions while accommodating the polar amine group. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the secondary amine. However, the large nonpolar portion of the solute may limit miscibility compared to smaller amines. 4-bromoaniline is soluble in ethanol.[6] |

| Highly Polar | Water | Very Low / Insoluble | The large, nonpolar surface area of the molecule leads to a significant hydrophobic effect. The energy gained from hydrogen bonding with the amine is insufficient to overcome the disruption of the water's own hydrogen-bonding network. |

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a starting point, but empirical data is the gold standard for scientific accuracy. The following protocols are designed to be robust and self-validating for any research laboratory.

Workflow for Solubility Assessment

The process begins with a rapid qualitative screening to identify promising solvents, followed by a rigorous quantitative measurement for the most suitable candidates.

Caption: Decision workflow for application-specific solvent selection.

-

For Chemical Synthesis: A solvent that provides high solubility for all reactants at the desired reaction temperature is ideal. Polar aprotic solvents like THF or DCM are often good candidates.

-

For Purification by Recrystallization: The ideal solvent will exhibit high solubility at an elevated temperature but poor solubility at room temperature or below. [8]This differential allows the compound to dissolve when hot and crystallize upon cooling, leaving impurities behind in the mother liquor. Based on work with the parent 4-bromoaniline, a mixture like ethanol/water could be an excellent starting point. [9]* For Analytical Chromatography (HPLC): The sample should be fully dissolved in a solvent that is miscible with the mobile phase, and ideally, in the mobile phase itself to ensure good peak shape. [10]For reverse-phase HPLC, mixtures of acetonitrile and water are common, suggesting this compound should be soluble in these mixtures. [11]

Safety and Handling

While no specific safety data sheet (SDS) for this compound is broadly available, data from analogous compounds like 4-bromoaniline and other bromo-anilines should be used to guide handling procedures. These compounds are generally classified as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation. [12]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By combining theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize this compound, ensuring the success and reproducibility of their scientific endeavors.

References

-

SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Bromo-4-isopropylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 96%. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? Retrieved from [Link]

-

Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). List of major mobile phases and HPLC columns screened. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12BrN). Retrieved from [Link]

-

ResearchGate. (2025, August 5). The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. 2-BROMO-4-ISOPROPYLANILINE CAS#: 51605-97-1 [m.chemicalbook.com]

- 4. 3-Bromo-4-isopropylaniline | CAS#:112299-61-3 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. reddit.com [reddit.com]

- 8. mt.com [mt.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Melting Point of 4-Bromo-N-isopropylaniline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9), a key intermediate in organic synthesis and drug development. This document moves beyond a simple statement of the melting point to explore the causality behind its determination, the factors influencing its value, and the practical methodologies for its accurate measurement. We will delve into the physicochemical properties of this compound, discuss potential synthetic impurities that can affect its melting point, and provide detailed, field-proven protocols for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess the purity and identity of this important compound.

Introduction to this compound

This compound is an aromatic amine that serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds.[1] Its structure, featuring a bromine atom on the phenyl ring and an isopropyl group on the nitrogen atom, provides multiple reactive sites for further chemical transformations.

A critical physical property for the characterization and quality control of any solid organic compound is its melting point. The sharpness and temperature range of the melting point are indicative of the substance's purity. For drug development professionals, an accurate understanding of the melting point is paramount, as it can influence formulation, stability, and bioavailability.

A review of available data indicates some discrepancy in the reported physical state of this compound, with some sources describing it as a liquid and others as a solid with a low melting point. This guide will address this ambiguity and provide a thorough understanding of its expected physical properties.

Physicochemical Properties and Melting Point Data

A survey of chemical supplier and database information reveals the following key physicochemical properties for this compound:

| Property | Value | Source(s) |

| CAS Number | 121086-19-9 | [2][3] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [4] |

| Appearance | White to pale yellow crystal or powdery solid; also reported as a liquid | [4] |

| Melting Point | ~57-60 °C | |

| Boiling Point | ~216 °C | |

| Solubility | Soluble in some organic solvents |

The reported melting point of approximately 57-60 °C suggests that this compound is a solid at standard room temperature (20-25 °C). The occasional description of it as a liquid may be due to the presence of impurities, which can significantly depress the melting point, or observations made in warmer laboratory environments.

Synthesis, Potential Impurities, and Their Impact on Melting Point

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests two primary synthetic routes, each with its own set of potential impurities that can affect the melting point.

N-Alkylation of 4-Bromoaniline

This method involves the reaction of 4-bromoaniline with an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base.

-

Potential Impurities:

-

Unreacted 4-bromoaniline: The starting material, if not fully consumed, will be a significant impurity. 4-Bromoaniline has a melting point of 60-64 °C, which is close to the product's melting point, potentially leading to a broad melting range.[5]

-

Di-isopropylation product (4-bromo-N,N-diisopropylaniline): Over-alkylation can lead to the formation of the tertiary amine. This byproduct would likely have a different boiling point, but its presence as an impurity would lower and broaden the melting point of the desired product.

-

Solvent and base residues: Residual solvents and the base used in the reaction can also act as impurities.

-

Reductive Amination of 4-Bromobenzaldehyde with Isopropylamine

This two-step, one-pot reaction involves the formation of an imine intermediate from 4-bromobenzaldehyde and isopropylamine, followed by its reduction to the final product.[6][7]

-

Potential Impurities:

-

Unreacted 4-bromobenzaldehyde: The starting aldehyde, if present, would act as an impurity.

-

Imines and other intermediates: Incomplete reduction can leave residual imine or other intermediates in the final product.

-

Byproducts from the reducing agent: The choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) can introduce its own set of byproducts.[7]

-

The presence of any of these impurities will disrupt the crystal lattice of this compound, leading to a lower and broader melting point range. Therefore, purification, typically by recrystallization or column chromatography, is a critical step to obtain a pure product with a sharp melting point.

Experimental Protocol for Accurate Melting Point Determination

To obtain a reliable melting point for this compound, a standardized method such as the capillary melting point technique should be employed. This protocol is based on established methodologies, including those outlined in the United States Pharmacopeia (USP).

Instrumentation and Materials

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or similar)

-

Capillary tubes (open at one end)

-

Sample of this compound (finely powdered and dry)

-

Mortar and pestle

-

Spatula

Step-by-Step Procedure

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator over a suitable drying agent. Gently grind the crystalline sample into a fine powder using a clean mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-4 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary, albeit less accurate, melting range.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute. Start heating and observe the sample closely through the magnifying lens.

-

Recording the Melting Range:

-

T₁ (Onset of Melting): Record the temperature at which the first drop of liquid appears in the sample.

-

T₂ (Completion of Melting): Record the temperature at which the last solid crystal melts.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Diagram of the Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Characterization Data

Beyond the melting point, a comprehensive characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Data (Predicted and from Related Compounds)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic region would likely show a complex splitting pattern due to the substitution on the ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the different carbon atoms in the molecule, including the four unique aromatic carbons, the methine carbon, and the methyl carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1500 cm⁻¹), and C-N stretching (around 1340-1250 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments.

Safety Information

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[8]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[8]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[8]

It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The melting point of this compound is a critical parameter for its identification and purity assessment. This guide has established a reliable melting point range of approximately 57-60 °C and has provided a detailed protocol for its accurate determination. The potential for impurities arising from common synthetic routes underscores the importance of careful purification and the use of melting point as a quality control measure. The discrepancy in its reported physical state is likely attributable to the presence of such impurities. By following the methodologies and understanding the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of their work with this valuable chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

-

Wikipedia. (2023, October 29). 4-Bromoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline. Retrieved from [Link]

- Tarasev, M. (2022). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-1507.

-

PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]

-

Wikipedia. (2023, October 29). 4-Bromoaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-isopropylaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

NIH. (n.d.). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromo-2-(propan-2-yl)aniline | C9H12BrN | CID 22271937 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to 4-Bromo-N-isopropylaniline

An In-depth Technical Guide to the Boiling Point of 4-Bromo-N-isopropylaniline

This compound is an aromatic amine characterized by a benzene ring substituted with a bromine atom at the para-position (position 4) and an N-isopropylamino group. The presence of the bromine atom, the secondary amine, and the isopropyl group imparts specific steric and electronic properties that influence its reactivity and physical characteristics. Understanding these properties is crucial for its application in multi-step organic syntheses.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 121086-19-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂BrN | [1][2][3] |

| Molecular Weight | 214.10 g/mol | [1][2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Boiling Point | Not Experimentally Determined | N/A |

Theoretical Principles Governing Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This physical constant is a direct reflection of the strength of intermolecular forces holding the molecules together in a liquid state.[6] For this compound, three primary forces are at play.

-

Hydrogen Bonding: The presence of an N-H bond in the secondary amine group allows for hydrogen bonding between molecules. This is a relatively strong intermolecular force and is expected to be the dominant contributor to its boiling point, significantly elevating it compared to analogues lacking this feature.[6][7]

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and bromine, and carbon and nitrogen, creates permanent dipoles within the molecule. These dipoles lead to attractive electrostatic interactions between adjacent molecules, further increasing the energy required for vaporization.[7]

-

Van der Waals Forces (London Dispersion Forces): These temporary, induced-dipole attractions exist in all molecules. Their strength increases with the total number of electrons and the surface area of the molecule.[8][9] With a molecular weight of 214.10 g/mol and a relatively large structure, these forces contribute significantly to the overall intermolecular attraction.[1][2]

Comparative Analysis: To estimate the boiling point, we can analyze the boiling points of structurally related compounds.

Table 2: Boiling Points of Structurally Related Compounds

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |

| 4-Bromoaniline | Br-C₆H₄-NH₂ | 172.02 | 232 (decomposes) | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals |

| N-Isopropylaniline | C₆H₅-NH-CH(CH₃)₂ | 135.21 | 204 | Hydrogen Bonding (1 N-H), Dipole-Dipole, Van der Waals |

| 4-Isopropylaniline | (CH₃)₂CH-C₆H₄-NH₂ | 135.21 | 224 | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals[10] |

| 2-Bromo-4-isopropylaniline | Isomer | 214.10 | 116 (at reduced pressure) | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals[11] |

| 3-Bromo-4-isopropylaniline | Isomer | 214.10 | 283.8 ± 20.0 | Hydrogen Bonding (2 N-H), Dipole-Dipole, Van der Waals[12] |

Based on this data, the N-isopropyl group (compared to N-H in 4-bromoaniline) reduces one site for hydrogen bonding but adds molecular weight and surface area. The bromine atom significantly increases the molecular weight and polarizability compared to N-isopropylaniline. Therefore, the boiling point of this compound is expected to be substantially higher than 204°C and likely in the range of 250-280°C at atmospheric pressure.

Experimental Determination of Boiling Point

The accurate determination of the boiling point requires a pure sample. Impurities, especially volatile ones, can lead to the observation of a boiling range rather than a sharp boiling point, or cause premature boiling at a lower temperature.

Synthesis and Purification Workflow

A common synthetic route to N-alkylated anilines is the reductive amination of a ketone or the direct alkylation of an amine. For this compound, a plausible laboratory-scale synthesis involves the N-alkylation of 4-bromoaniline with an isopropyl halide.

Caption: Workflow for Synthesis and Purification.

Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-bromoaniline, potassium carbonate (as a base to neutralize the HBr byproduct), and a suitable solvent like acetonitrile.

-

Alkylation: Add 2-bromopropane to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture, add water, and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the pure this compound.[13]

Purity Verification

Before boiling point determination, the purity and identity of the synthesized compound must be unequivocally confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides a mass spectrum for identification.[14] A pure sample will show a single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum is expected to show a doublet for the isopropyl methyl groups, a septet for the isopropyl C-H, a broad singlet for the N-H proton, and two doublets in the aromatic region corresponding to the AA'BB' spin system typical of para-substituted benzene rings.[15][16]

Boiling Point Measurement Protocol (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[17]

Caption: Thiele Tube Method for Boiling Point Determination.

Step-by-Step Methodology:

-

Preparation: Seal one end of a glass capillary tube using a flame.

-

Assembly: Attach a small test tube (fusion tube) containing 0.5-1 mL of the purified this compound to a thermometer using a rubber band or wire. Place the sealed capillary tube, open-end down, into the sample liquid.[5]

-

Setup: Clamp the thermometer assembly so that the bulb and the sample are immersed in the oil of a Thiele tube, ensuring the sample is level with the upper arm of the tube. The rubber band must be above the oil level to prevent degradation.[18]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle. The design of the tube ensures uniform heating of the oil via convection.[18]

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, the sample's vapor pressure will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[17]

-

Observation (Cooling Phase): Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool.

-

Measurement: The stream of bubbles will slow and eventually stop. The moment the last bubble ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this exact moment is the boiling point.[18][19]

-

Recording: Record the temperature as the observed boiling point. It is critical to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle aromatic amines like this compound in a well-ventilated fume hood, as they can be toxic if inhaled or absorbed through the skin.[20][21]

-

Be cautious when working with hot oil in the Thiele tube to avoid burns.

-

Ensure there are no flammable solvents nearby when using an open flame.

Conclusion

While the exact boiling point of this compound remains to be formally documented, a thorough analysis of its molecular structure and comparison with related compounds suggest a boiling point in the range of 250-280°C. The dominant intermolecular forces contributing to this relatively high boiling point are hydrogen bonding, dipole-dipole interactions, and significant Van der Waals forces. For researchers requiring a precise value, this guide provides a self-validating framework, from synthesis and rigorous purity verification using GC-MS and NMR to a detailed, step-by-step protocol for experimental determination via the Thiele tube method. Adherence to this comprehensive approach will ensure the generation of accurate and reliable physicochemical data essential for the advancement of research and development involving this compound.

References

- Vertex AI Search. (n.d.). This compound, min 96%, 1 gram.

- ChemScene. (n.d.). 121086-19-9 | this compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 121086-19-9.

- Parchem. (n.d.). This compound (Cas 121086-19-9).

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- JoVE. (2020). Video: Boiling Points - Concept.

- Vernier. (n.d.). Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier.

- Unknown. (n.d.). BOILING POINT DETERMINATION.

- Fisher Scientific. (2012). 4-Bromoaniline - SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). 4-Isopropylaniline - SAFETY DATA SHEET.

- Master Organic Chemistry. (2025). 3 Trends That Affect Boiling Points.

- Quora. (2019). Why does aniline have a higher boiling point than phenol?.

-

ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdWWAdTMfbnNlOBaDuYqSijf1FcVhDg6K7syMJCcezfHhlbMX2gqn3gkuuzdicHa87a0PCB5kGNFFBZCDViRERlWQhaJOyoxiG2WwMLLgFm6P8xF88UA-szJipYzU7v-BCXDxJSjZBpvpXJJa2K0ebE7bF1tPJRkt0W78_pn7ircmXdFxaEXf4TlHzXHKPs8DWeSNgSj0fDFqZPrxMvohGcHYE_9tYNpE4]([Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-isopropylaniline | Leading Bulk Suppliers - Chemical Bull [chemicalbull.com]

- 11. 2-BROMO-4-ISOPROPYLANILINE CAS#: 51605-97-1 [m.chemicalbook.com]

- 12. 3-Bromo-4-isopropylaniline | CAS#:112299-61-3 | Chemsrc [chemsrc.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]